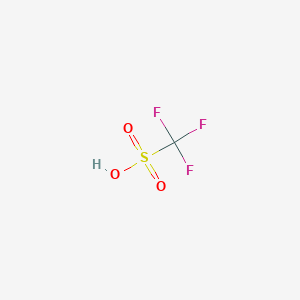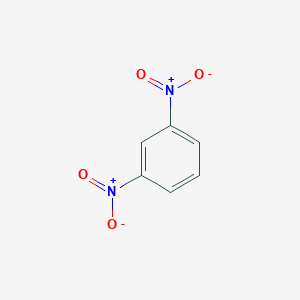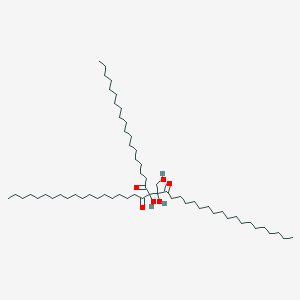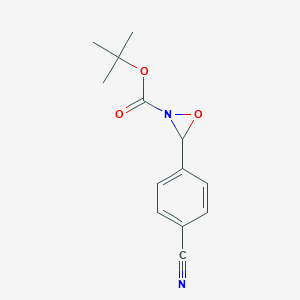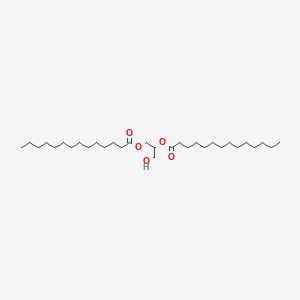
2-(Bromoacetyl)-6-methoxynaphthalene
Übersicht
Beschreibung
2-(Bromoacetyl)-6-methoxynaphthalene is a compound that has been explored in various scientific studies for its utility in chemical reactions and potential applications in pharmaceuticals and other fields. This compound is notable for its unique structural and chemical properties.
Synthesis Analysis
A practical synthesis of 2-bromo-6-methoxynaphthalene, a related compound, involves methods such as methylation of 6-bromo-2-naphthol with dimethyl sulfate and other reagents, highlighting the compound's role as an intermediate in the preparation of non-steroidal anti-inflammatory agents (Wei-Ming Xu & Hong-Qiang He, 2010).
Molecular Structure Analysis
The vibrational, electronic, and charge transfer studies of 2-bromo-6-methoxynaphthalene (a closely related compound) using DFT method and B3LYP/6-311++G(d,p) theory provide insights into the molecular structure. The studies involved theoretical and experimental investigations using FT-IR and FT Raman (Rinnu Sara Saji et al., 2021).
Chemical Reactions and Properties
2-Bromoacetyl-6-methoxynaphthalene has been used as a fluorescent labelling reagent for HPLC analysis of carboxylic acids, demonstrating its reactive nature and utility in analytical chemistry. It reacts with carboxylic acids to form fluorescent esters, which can be separated and detected using reversed-phase HPLC (R. Gatti, V. Cavrini, P. Roveri, 1992).
Wissenschaftliche Forschungsanwendungen
Fluorescent Labelling Reagent for HPLC Analysis :
- Used as a pre-chromatographic fluorescent labelling reagent for high-performance liquid chromatographic (HPLC) analysis of bile acids, fatty acids, and carboxylic acids, enhancing the detection and analysis of these compounds in various samples (Cavrini et al., 1993); (Gatti et al., 1992).
- Applied for the determination of various compounds in pharmaceutical formulations, offering a sensitive and selective method for their analysis (Gatti et al., 1996).
Synthesis of Pharmaceutical Intermediates :
- An important intermediate in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen, highlighting its role in the synthesis of commonly used medications (Xu & He, 2010).
Potential Anti-Cancer Drug :
- Investigated for its potential as an anti-cancer drug through spectroscopic analysis and molecular docking studies, suggesting its utility in cancer treatment (Saji et al., 2021).
Pharmaceutical and Cosmetic Analysis :
- Used for the analysis of dicarboxylic acids in pharmaceuticals and cosmetics, demonstrating its versatility in different product formulations (Gatti et al., 1995).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-1-(6-methoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHKEQGAGUAOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145415 | |
| Record name | 2-Bromoacetyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromoacetyl)-6-methoxynaphthalene | |
CAS RN |
10262-65-4 | |
| Record name | 2-Bromoacetyl-6-methoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacetyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromoacetyl)-6-methoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





